2-Bromo-1-(4-nitro-phenyl)-propan-1-one
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Overview
Description
2-Bromo-1-(4-nitro-phenyl)-propan-1-one is an organic compound with the molecular formula C9H8BrNO3 It is a brominated ketone with a nitro group attached to the phenyl ring
Mechanism of Action
Target of Action
It is known that brominated nitrophenyl compounds can interact with various proteins and enzymes in the body .
Mode of Action
Brominated compounds are generally known to interact with their targets through covalent bonding . The bromine atom in the compound can form a covalent bond with an amino acid residue in the target protein, leading to changes in the protein’s function .
Biochemical Pathways
Brominated compounds can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Brominated compounds are generally known to have good bioavailability due to their lipophilic nature, which allows them to easily cross biological membranes .
Result of Action
Brominated compounds can have a variety of effects depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1-(4-nitro-phenyl)-propan-1-one. For example, the pH of the environment can affect the compound’s ionization state, which can in turn affect its ability to interact with its targets . Additionally, the presence of other compounds can affect the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-1-(4-nitro-phenyl)-propan-1-one involves the bromination of 1-(4-nitrophenyl)propan-1-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety when handling bromine. The use of automated systems also ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-nitro-phenyl)-propan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Iron powder and hydrochloric acid are typical reagents for reducing the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted ketones with various functional groups replacing the bromine atom.
Reduction: The major product is 2-Amino-1-(4-nitro-phenyl)-propan-1-one.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
2-Bromo-1-(4-nitro-phenyl)-propan-1-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: It is used in studies to understand the effects of brominated and nitro-substituted compounds on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-chlorophenyl)-ethanone
- 2-Bromo-1-(4-fluorophenyl)-ethanone
- 2-Bromo-1-(4-bromophenyl)-ethanone
Uniqueness
2-Bromo-1-(4-nitro-phenyl)-propan-1-one is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity patterns. The nitro group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles compared to its analogs with different substituents. This unique combination of functional groups makes it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-bromo-1-(4-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-6(10)9(12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENDQBRWAPDVHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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